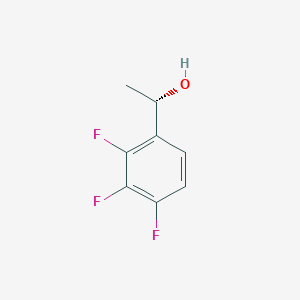
(S)-1-(2,3,4-Trifluorophenyl)ethan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(2,3,4-trifluorophenyl)ethan-1-ol is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,3,4-trifluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (2,3,4-trifluorophenyl)acetone, using a chiral reducing agent to ensure the formation of the (1S) enantiomer. Common reducing agents include borane complexes or chiral catalysts such as oxazaborolidine.
Industrial Production Methods
Industrial production of (1S)-1-(2,3,4-trifluorophenyl)ethan-1-ol may involve large-scale reduction processes using efficient and cost-effective catalysts. The choice of catalyst and reaction conditions is crucial to maximize yield and enantiomeric purity.
化学反应分析
Types of Reactions
(1S)-1-(2,3,4-trifluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: (2,3,4-trifluorophenyl)acetone
Reduction: (1S)-1-(2,3,4-trifluorophenyl)ethane
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(1S)-1-(2,3,4-trifluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1S)-1-(2,3,4-trifluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (1S)-1-(2,3-difluorophenyl)ethan-1-ol
- (1S)-1-(2,4-difluorophenyl)ethan-1-ol
- (1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol
Uniqueness
(1S)-1-(2,3,4-trifluorophenyl)ethan-1-ol is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group imparts distinct electronic and steric properties, making this compound valuable in various research and industrial applications.
属性
分子式 |
C8H7F3O |
|---|---|
分子量 |
176.14 g/mol |
IUPAC 名称 |
(1S)-1-(2,3,4-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H7F3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3/t4-/m0/s1 |
InChI 键 |
ILJQOYFGFVFJSO-BYPYZUCNSA-N |
手性 SMILES |
C[C@@H](C1=C(C(=C(C=C1)F)F)F)O |
规范 SMILES |
CC(C1=C(C(=C(C=C1)F)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















